Cas no 2306277-98-3 (5-Benzofuranmethanol, 7-bromo-3-fluoro-)

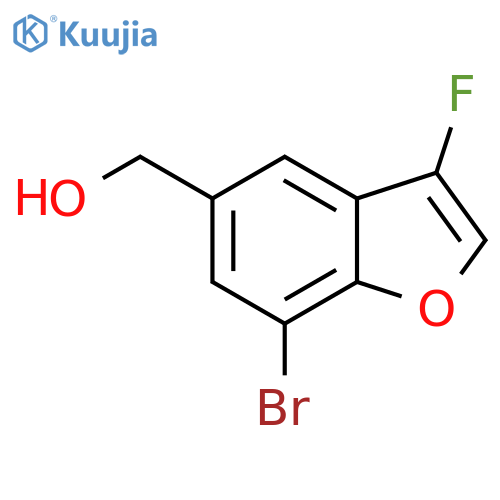

2306277-98-3 structure

商品名:5-Benzofuranmethanol, 7-bromo-3-fluoro-

CAS番号:2306277-98-3

MF:C9H6BrFO2

メガワット:245.045145511627

MDL:MFCD31925243

CID:5174875

5-Benzofuranmethanol, 7-bromo-3-fluoro- 化学的及び物理的性質

名前と識別子

-

- 5-Benzofuranmethanol, 7-bromo-3-fluoro-

- (7-bromo-3-fluoro-benzofuran-5-yl)methanol

-

- MDL: MFCD31925243

- インチ: 1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2

- InChIKey: QBSXEWHKYAFMBW-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(Br)C=C(CO)C=C2C(F)=C1

5-Benzofuranmethanol, 7-bromo-3-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1101521-1G |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 1g |

$3010 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1101521-250MG |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 250mg |

$1205 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1101521-100mg |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 100mg |

$750 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1101521-250mg |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 250mg |

$1205 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541964-1g |

(7-Bromo-3-fluorobenzofuran-5-yl)methanol |

2306277-98-3 | 98% | 1g |

¥30549 | 2023-03-11 | |

| eNovation Chemicals LLC | Y1101521-1g |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 1g |

$3010 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1101521-1g |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 1g |

$3010 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1101521-100mg |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 100mg |

$750 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1101521-500mg |

(7-bromo-3-fluoro-benzofuran-5-yl)methanol |

2306277-98-3 | 97% | 500mg |

$2005 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541964-250mg |

(7-Bromo-3-fluorobenzofuran-5-yl)methanol |

2306277-98-3 | 98% | 250mg |

¥16136 | 2023-03-11 |

5-Benzofuranmethanol, 7-bromo-3-fluoro- 関連文献

-

1. Water

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2306277-98-3 (5-Benzofuranmethanol, 7-bromo-3-fluoro-) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量